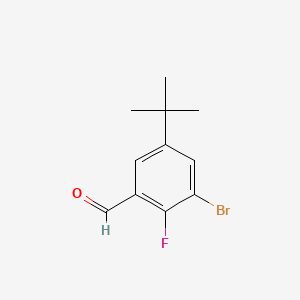

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Übersicht

Beschreibung

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H12BrFO. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and a tert-butyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde typically involves the bromination and fluorination of a tert-butylbenzaldehyde precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-t-butyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.

Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.

Reduction: Corresponding benzyl alcohol.

Oxidation: Corresponding benzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against specific targets.

- Case Study: A derivative synthesized from this compound demonstrated significant antitumor activity against various cancer cell lines, inhibiting key enzymes involved in cell proliferation. This highlights its potential in developing new cancer therapeutics.

Biological Research

This compound is employed in studies investigating enzyme-catalyzed reactions and as a probe for exploring biological pathways.

- Research Findings: The compound has been shown to interact with specific molecular targets, forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This property is particularly valuable in drug design.

Agrochemicals

This compound serves as a precursor for synthesizing agrochemical agents, including herbicides and pesticides.

- Application Example: Its derivatives have been tested for efficacy against various pests, demonstrating potential for use in sustainable agriculture practices.

Materials Science

In materials science, this compound is used to produce specialty chemicals and polymers. Its unique reactivity allows it to be incorporated into various polymer matrices.

Summary of Biological Activities

| Activity Type | Compound/Derivatives | Test Organisms/Cell Lines | Observed Effects |

|---|---|---|---|

| Antitumor | Derivatives from this compound | Various cancer cell lines | Significant cytotoxic effects |

| Antibacterial | CY3 (derived compound) | Staphylococcus aureus, E. coli | MIC comparable to established antibiotics |

| Antifungal | CY3 derivatives | Candida species | Variable sensitivity |

| Cytotoxicity | CY3 | VERO, Hep-G2 | Significant cytotoxicity observed |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-5-fluorobenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.

3-Bromo-2-fluorobenzaldehyde: Similar structure but different substitution pattern, affecting its reactivity and applications.

5-t-Butyl-2-fluorobenzaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is unique due to the combination of bromine, fluorine, and tert-butyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specialized applications in organic synthesis and research.

Biologische Aktivität

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of bromine, fluorine, and a tert-butyl group on the benzene ring. These substituents influence its reactivity and interaction with biological targets. The compound's mechanism of action involves:

- Electrophilic Nature : The aldehyde group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can modulate the activity of these biomolecules.

- Specific Target Interaction : The presence of halogen atoms enhances its reactivity towards certain biological pathways, making it a useful probe in biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme-catalyzed reactions, indicating its role as a potential inhibitor in biochemical pathways.

- Cytotoxic Effects : Some investigations have pointed to cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various substituted benzaldehydes, including this compound. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (μmol/L) against S. aureus | MIC (μmol/L) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (standard antibiotic) | 8 | 16 |

Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), with an IC50 value determined through enzyme kinetics assays.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 25 |

| Control (standard inhibitor) | 10 |

Eigenschaften

IUPAC Name |

3-bromo-5-tert-butyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXKRYZYONFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716491 | |

| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-24-5 | |

| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.